molecular formula C17H16ClN3O2 B5105224 N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide

N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide

Cat. No. B5105224
M. Wt: 329.8 g/mol
InChI Key: IQOIZLPMYGTMHB-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide, also known as CCIV, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCIV has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune response. N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide binds to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. This mechanism of action has been demonstrated in vitro and in vivo, making N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It also has neuroprotective effects, reducing the production of reactive oxygen species and preventing neuronal cell death. Additionally, N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has several advantages for use in lab experiments, including its high purity and stability. It also exhibits low toxicity and has been shown to have a good safety profile in animal studies. However, N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide is relatively expensive to synthesize, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the study of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide. One area of interest is the development of new drugs based on the structure of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide, which may exhibit improved pharmacological properties. Another area of research is the investigation of the potential use of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide and its potential therapeutic applications in various disease states.
Conclusion
N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and synthesis methods have been extensively studied, making it a valuable tool for scientific experimentation. Future research may lead to the development of new drugs based on the structure of N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide and the discovery of new therapeutic applications for this compound.

Synthesis Methods

N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide can be synthesized through the reaction of 2-chlorobenzaldehyde and hydrazine hydrate, followed by the addition of 4-methylbenzoyl chloride. The resulting compound is then subjected to a Wittig reaction with triphenylphosphine and formaldehyde to yield N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide. This synthesis method has been optimized to produce high yields of pure N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide, making it suitable for large-scale production.

Scientific Research Applications

N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide has been studied extensively for its potential therapeutic applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-11-6-8-12(9-7-11)16(22)20-15(17(23)21-19)10-13-4-2-3-5-14(13)18/h2-10H,19H2,1H3,(H,20,22)(H,21,23)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOIZLPMYGTMHB-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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